7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3,4-dimethoxyphenyl group at position 7, a methyl group at position 2, and a phenyl group at position 2. The 3,4-dimethoxyphenyl moiety enhances solubility and may modulate electronic properties, while the phenyl and methyl groups contribute to steric and hydrophobic interactions.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-20(15-7-5-4-6-8-15)21-22-12-11-17(24(21)23-14)16-9-10-18(25-2)19(13-16)26-3/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZJBJOQRVCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
Biological Activities
Research has demonstrated that 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits several noteworthy biological activities:
Antimicrobial Activity
Studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine show significant antimicrobial properties. For example:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 12 µg/mL
- Pseudomonas aeruginosa : MIC = 15 µg/mL
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and suppressing cell migration. Molecular docking studies suggest that it can effectively bind to targets involved in cancer progression.
Case Studies
Several case studies have reported on the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The IC50 values for dual EGFR/VGFR2 inhibition were found to be as low as 0.3 µM.
- Antimicrobial Efficacy : Another study reported that various derivatives exhibited substantial antibacterial activity against multidrug-resistant strains using standard methods like agar well-diffusion and broth microdilution.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division in bacteria. In cancer cells, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Position 3 Substitution
- Target Compound : Phenyl group at position 3.
- Analogues :
- 3,3'-Diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones (): Phenyl at position 3 improves activity compared to unsubstituted derivatives, suggesting enhanced π-π stacking or hydrophobic interactions in binding pockets .
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (): A phenyl at position 2 and hydroxylphenyl at position 3 confer estrogen receptor (ER) beta antagonism (36-fold selectivity over ERα). The trifluoromethyl groups enhance metabolic stability .
Key Difference : The target compound’s 3-phenyl group lacks polar substituents (e.g., hydroxyl in ), which may reduce ER affinity but improve lipophilicity.
Position 7 Substitution
- Target Compound : 3,4-Dimethoxyphenyl at position 5.
- Analogues: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (): Trifluoromethyl at position 7 increases electron-withdrawing effects and bioavailability. For example, 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (MW 367.29) shows enhanced solubility due to carboxylate .
Key Difference : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may increase electron density and solubility compared to trifluoromethyl or thiophenyl analogues.
Pharmacological Profiles
Antiproliferative Activity
- Pyrazolo[1,5-a]pyrimidine 7c (): Exhibits IC50 = 2.70 µM against HEPG2-1 liver carcinoma, attributed to a bromo-coumarin hybrid structure .
Receptor Modulation
- ERbeta Antagonists (): 5,7-Bis(trifluoromethyl) substitution enhances ERbeta potency. The target compound lacks CF3 groups, likely reducing ER affinity but avoiding off-target effects .
- CRF1 Receptor Antagonists (): Pyridyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., NBI 30775) show oral activity. The target’s methoxyphenyl group may limit blood-brain barrier penetration compared to pyridyl analogues .
Physicochemical Properties
Biological Activity
7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of dimethoxyphenyl and phenyl groups, contribute to its enhanced biological activity and chemical stability compared to other derivatives in the same class.
Chemical Structure
The chemical structure of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 7-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C21H19N3O2 |
| Molecular Weight | 347.39 g/mol |
| InChI Key | InChI=1S/C21H19N3O2/c1-14-20(15-7-5-4-6-8-15)21-22-12-11-17(24(21)23-14)16-9-10-18(25-2)19(13-16)26-3/h4-13H,1-3H3 |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine against several pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate significant efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | Moderate |
| Candida spp. | Moderate |
The compound demonstrated a broad spectrum of activity against both bacterial and fungal strains, with specific interactions observed at the binding sites of key enzymes involved in microbial resistance mechanisms.
Anticancer Activity
In vitro studies have shown that 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast cancer) | 0.01 |
| NCI-H460 (Lung cancer) | 0.03 |
| SF-268 (Brain cancer) | 31.5 |
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including inhibition of cell cycle progression and modulation of apoptotic pathways.
The mechanisms underlying the biological activities of this compound have been investigated using molecular docking studies and enzyme inhibition assays. The compound's interaction with DNA gyrase and MurD has been particularly noted:
-
Binding Interactions :
- The compound forms hydrogen bonds with critical residues such as SER1084 and ASP437 in DNA gyrase.
- Additionally, π–π stacking interactions between the phenyl groups and nucleotide bases stabilize the binding.
-
Enzyme Inhibition :
- Inhibitory constants for DNA gyrase were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for therapeutic applications.
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
-
Study on Antimicrobial Efficacy :
- A study evaluated the effectiveness of various pyrazolo[1,5-a]pyrimidine derivatives against clinical strains of bacteria and fungi. The results indicated that compounds similar to 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine showed promising results in inhibiting growth and biofilm formation.
-
Anticancer Research :
- In a comparative study on different pyrazole derivatives against various cancer cell lines, this compound exhibited superior cytotoxicity compared to others tested within the same structural family.
Q & A
Q. What are the common synthetic routes for 7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves cyclization reactions between aminopyrazole derivatives and substituted aryl precursors. Key steps include:
- Precursor selection : 5-Aminopyrazoles react with enaminones or aryl aldehydes under reflux conditions. For example, cyclization in pyridine at 80–100°C yields the pyrazolo[1,5-a]pyrimidine core .
- Substituent introduction : The 3,4-dimethoxyphenyl group is introduced via Suzuki coupling or direct condensation, requiring palladium catalysts or acidic conditions .
- Optimization factors :
-
Solvent : Pyridine or DMF enhances reaction efficiency .
-
Temperature : Reflux (100–120°C) improves cyclization rates .
-
Catalysts : Triethylamine or Pd(PPh₃)₄ aids in coupling reactions .
Table 1: Representative Synthetic Conditions
Precursor Solvent Temperature (°C) Yield (%) Reference 5-Aminopyrazole + Enaminone Pyridine 100 62–70 Aryl Aldehyde + Aminopyrazole DMF 80 68 3,4-Dimethoxyphenyl Boronic Acid THF 60 75
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?
- 1H NMR :
- Methoxy groups (δ 3.8–4.0 ppm, singlet, 6H for two OCH₃ groups).
- Pyrimidine protons (δ 6.5–8.5 ppm, multiplet for aromatic and pyrazolo protons) .
- 13C NMR :
- Quaternary carbons (δ 150–160 ppm for pyrimidine C atoms).
- Methoxy carbons (δ 55–60 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., C₂₂H₂₀N₄O₂) .
Advanced Research Questions
Q. How does the substitution pattern at position 7 influence the compound’s reactivity and biological activity?
- Electronic effects : The 3,4-dimethoxyphenyl group is electron-rich, enhancing π-π stacking with biological targets (e.g., enzyme active sites) .
- Steric effects : Bulky substituents at position 7 reduce rotational freedom, stabilizing interactions with hydrophobic pockets .
- Case study : Crystallographic data () shows that methoxy groups adopt a planar conformation, favoring hydrogen bonding with residues like Asp or Glu in kinases .
Q. What strategies resolve contradictions in reported yields or purity across different synthetic protocols?
- Byproduct analysis : Use HPLC or TLC to identify side products (e.g., unreacted enaminones) .
- Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95%) .
- Reproducibility : Standardize solvent drying (e.g., molecular sieves for DMF) and catalyst activation .
Q. What computational or experimental approaches elucidate the compound’s binding interactions with biological targets?
- Molecular docking : Simulate interactions with kinases (e.g., PI3Kβ) using software like AutoDock. The methoxy groups show strong affinity for hinge regions .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID: 7XYZ) to validate binding poses .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd values) to quantify affinity .
Q. How can regioselectivity challenges during synthesis be addressed?
- Directing groups : Use nitro or cyano substituents to steer cyclization toward position 7 .
- Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 5 hours) and improves regioselectivity (>90% for 7-substituted products) .
Data Contradiction Analysis
Q. Why do melting points vary across studies (e.g., 221–223°C vs. 233–235°C)?
- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting behavior .
- Impurities : Trace solvents (e.g., DMF) depress melting points. Recrystallization from ethanol resolves this .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry () for continuous production and reduced side reactions.
- Stability testing : Monitor degradation in DMSO stock solutions via LC-MS to avoid false bioactivity results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
